molecular formula C5H6F3NO2 B576529 Propanamide,  3,3,3-trifluoro-N,N-dimethyl-2-oxo- CAS No. 13081-19-1

Propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo-

Cat. No.: B576529
CAS No.: 13081-19-1
M. Wt: 169.10 g/mol
InChI Key: ZFZKETXKTSGYIM-UHFFFAOYSA-N
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Description

Propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- is an organic compound with the molecular formula C5H6F3NO2. This compound is characterized by the presence of a trifluoromethyl group, a dimethylamino group, and a carbonyl group attached to the amide nitrogen. It is a derivative of propanamide and is known for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Condensation Reaction: : One of the common methods to synthesize propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- involves the condensation of trifluoroacetic acid with N,N-dimethylformamide (DMF) in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

  • Dehydration of Ammonium Salts: : Another method involves the dehydration of ammonium salts of trifluoroacetic acid with dimethylamine. This reaction is carried out under anhydrous conditions and requires a dehydrating agent like phosphorus pentoxide (P2O5).

Industrial Production Methods

Industrial production of propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- often involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is typically purified using advanced techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : This compound can be reduced to its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : The trifluoromethyl group in propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, organometallic compounds

Major Products Formed

    Oxidation: Carboxylic acids, oxidized derivatives

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

Propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- has a wide range of applications in scientific research:

  • Chemistry: : It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

  • Biology: : This compound is used in the study of enzyme inhibition and protein-ligand interactions. Its trifluoromethyl group can enhance the binding affinity and specificity of ligands to biological targets.

  • Medicine: : Propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- is investigated for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent. Its ability to modulate biological pathways makes it a promising candidate for drug development.

  • Industry: : In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for various applications, including as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to alter signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Propanamide: The parent compound of propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo-, lacking the trifluoromethyl and dimethylamino groups.

    N,N-Dimethylpropanamide: Similar structure but without the trifluoromethyl group.

    Trifluoroacetamide: Contains the trifluoromethyl group but lacks the dimethylamino group.

Uniqueness

Propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- is unique due to the presence of both the trifluoromethyl and dimethylamino groups. These functional groups confer distinct chemical properties, such as increased lipophilicity and reactivity, making it more versatile in various applications compared to its similar compounds.

Properties

CAS No.

13081-19-1

Molecular Formula

C5H6F3NO2

Molecular Weight

169.10 g/mol

IUPAC Name

3,3,3-trifluoro-N,N-dimethyl-2-oxopropanamide

InChI

InChI=1S/C5H6F3NO2/c1-9(2)4(11)3(10)5(6,7)8/h1-2H3

InChI Key

ZFZKETXKTSGYIM-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C(=O)C(F)(F)F

Canonical SMILES

CN(C)C(=O)C(=O)C(F)(F)F

Synonyms

Propanamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo-

Origin of Product

United States

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